1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt
Description
1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt (DSPA-Na) is a synthetic phospholipid with two fully saturated stearic acid (C18:0) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. The sn-3 position contains a phosphate group neutralized by sodium ions, forming a disodium salt. This structure confers high thermal stability (melting point: 161–166°C) and a rigid lipid bilayer due to the saturated hydrocarbon chains .
DSPA-Na is widely used in membrane biophysics research, particularly for studying lipid-protein interactions, forming liposomes, and developing lipid nanoparticles for drug delivery . Its long-chain saturation enhances membrane rigidity, making it ideal for simulating ordered lipid domains in cellular membranes .
Properties
IUPAC Name |
disodium;[(2R)-2,3-di(octadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/t37-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMKJIKGYGROQR-CHKASDEDSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt can be synthesized through esterification reactions involving stearic acid and glycerol-3-phosphate. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to maintain consistent reaction conditions. The product is then purified through techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Scientific Research Applications
Drug Delivery Systems
Lipid-Based Nanocarriers
DSPA is extensively used in the formulation of lipid-based nanocarriers due to its biocompatibility and ability to encapsulate hydrophilic and hydrophobic drugs. These carriers enhance the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment.
- Liposomes : DSPA can be incorporated into liposomal formulations to improve drug stability and release profiles. Studies have shown that DSPA-containing liposomes can effectively deliver chemotherapeutic agents to tumor sites, reducing systemic toxicity while enhancing therapeutic efficacy .
- Nanoparticles : DSPA is also employed in the preparation of nanoparticles that can encapsulate various drugs. These nanoparticles can be designed to respond to specific stimuli (e.g., pH or temperature), allowing for controlled drug release .
Ultrasound Contrast Agents
DSPA has been investigated as a component of ultrasound contrast agents, which are used to enhance imaging quality during ultrasound examinations. The phospholipid's properties allow for stable microbubble formation, leading to improved visualization of blood flow and tissue perfusion during diagnostic procedures. This application is particularly relevant in assessing the effectiveness of cancer therapies by monitoring changes in tumor vascularization .
Gene Delivery
The ability of DSPA to form stable lipid bilayers makes it a candidate for gene delivery systems. It can facilitate the encapsulation of nucleic acids (such as DNA and RNA) within lipid nanoparticles, enhancing cellular uptake and transfection efficiency.
- Case Study : In a recent study, DSPA-based lipoplexes demonstrated superior transfection rates in various cancer cell lines compared to conventional lipids. This was attributed to the enhanced cellular membrane fusion properties of DSPA .
Vaccine Development
DSPA is being explored in vaccine formulations, particularly for mRNA vaccines. Its role as a lipid component helps stabilize mRNA during storage and enhances its delivery into cells.
- Example : Research has shown that DSPA-containing lipid nanoparticles can effectively deliver mRNA encoding for tumor antigens, eliciting robust immune responses in preclinical models .
Biocompatibility and Safety
One of the critical advantages of using DSPA in pharmaceutical applications is its high biocompatibility and low toxicity profile. Clinical studies have indicated that formulations containing DSPA are well-tolerated in vivo, making it suitable for various therapeutic applications .
Empirical Data Table
Mechanism of Action
The compound exerts its effects primarily through its integration into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and contributing to cellular processes such as signal transduction and membrane fusion .
Comparison with Similar Compounds
Table 1: Chain Length-Dependent Properties
Analysis :
- Shorter chains (e.g., C12:0 and C14:0) reduce melting points and increase membrane fluidity, favoring applications requiring flexible bilayers .
- DSPA-Na’s C18:0 chains enhance bilayer rigidity, critical for stable liposomes in prolonged drug delivery .
Impact of Fatty Acid Unsaturation
Table 2: Saturated vs. Unsaturated Analogues
Analysis :
- Unsaturated chains (e.g., DOPA-Na) introduce kinks in lipid tails, reducing packing density and enabling fluid membranes at physiological temperatures. This is advantageous for fusogenic liposomes but necessitates antioxidant additives to prevent oxidation .
- DSPA-Na’s saturated chains avoid oxidation risks and maintain structural integrity under storage (2–8°C) .
Head Group Modifications
Table 3: Head Group Influence on Function
Analysis :
Biological Activity
1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt (DSPA) is a phospholipid that plays a crucial role in various biological processes, particularly in cell membrane dynamics and drug delivery systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Overview of this compound
Chemical Structure and Properties:
- CAS Number: 105405-51-4
- Molecular Formula: CHNaOP
- Molecular Weight: 730.98 g/mol
DSPA is characterized by its long-chain fatty acids (stearic acid), which contribute to its unique biophysical properties such as higher melting points and stability in membrane structures compared to other phospholipids with shorter or unsaturated fatty acids .
DSPA integrates into lipid bilayers, influencing membrane fluidity and the functionality of membrane proteins. Its primary mechanisms include:
- Membrane Fusion: DSPA can facilitate the fusion of lipid membranes, which is essential for processes such as exocytosis and endocytosis.
- Signal Transduction Modulation: By interacting with membrane proteins, DSPA can modulate signaling pathways involved in cellular responses to external stimuli .
Biological Activities
-
Cell Membrane Composition:
- As a major component of cell membranes, DSPA contributes to the structural integrity and functionality of cellular membranes, affecting permeability and fluidity.
- Drug Delivery Systems:
- Vesicle Formation:
Liposomal Formulations
Liposomal formulations containing DSPA have shown promise in various therapeutic areas:
Case Studies
- Targeted Drug Delivery:
-
Gene Therapy Applications:
- Research involving DSPA-based liposomes for gene delivery showed higher transfection efficiency in target cells compared to non-modified systems, indicating its potential for improving gene therapy outcomes.
Comparative Analysis with Similar Compounds
| Compound Name | Unique Properties | Applications |
|---|---|---|
| 1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid disodium salt | Shorter fatty acid chains; lower melting point | Less stable in membrane formulations |
| 1,2-Dioleoyl-sn-glycero-3-phosphatidic acid disodium salt | Unsaturated fatty acids; increased fluidity | Preferred for dynamic membrane studies |
| 1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid disodium salt | Intermediate properties; versatile applications | Used in various liposomal formulations |
Q & A
Q. What are the critical physicochemical properties of DSPA-Na for experimental design?
DSPA-Na (C₃₉H₇₆NaO₈P, MW 726.98) is a saturated phospholipid with two stearoyl (C18:0) acyl chains. Key properties include:
- Melting point : 161–166°C, indicating solid-state stability at room temperature .
- Solubility : Miscible in polar solvents (e.g., water, methanol) but poorly soluble in non-polar solvents (e.g., hexane) .
- Storage : Requires 2–8°C for long-term stability to prevent hydrolysis or oxidation .
These properties guide solvent selection for lipid film formation and storage protocols.
Q. How should DSPA-Na be handled to ensure experimental reproducibility?
- Hydration protocols : Use pre-warmed (50–60°C) aqueous buffers to dissolve DSPA-Na, as its saturated acyl chains require elevated temperatures for bilayer formation .
- Lyophilization : For long-term storage, lyophilize in inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Contamination control : Avoid metal ions (e.g., Ca²⁺) that may bind to the phosphatidic acid headgroup and alter phase behavior .
Advanced Research Questions
Q. How does DSPA-Na’s acyl chain saturation influence membrane biophysical studies?
DSPA-Na’s fully saturated stearoyl chains (C18:0) create rigid, ordered lipid bilayers with:
- High phase transition temperature (Tm) : ~55–60°C, enabling studies of gel-to-liquid crystalline phase transitions .
- Reduced membrane fluidity : Useful for mimicking cholesterol-rich domains or studying protein interactions in low-fluidity environments .
Contrast with unsaturated analogs (e.g., DOPA, C18:1) to analyze acyl chain effects on membrane curvature or mechanosensitive ion channel activity .
Q. What methodologies resolve contradictions in DSPA-Na’s structural data?
Conflicting reports on headgroup orientation or acyl chain packing can arise from:
- Technique limitations : X-ray crystallography may favor crystalline states, while NMR captures dynamic bilayers. Cross-validate using cryo-EM for near-native membrane structures .
- Sample preparation : Ensure hydration levels (>90% relative humidity) to avoid artifactual phase separations in Langmuir monolayers .
- Enzymatic synthesis validation : Verify purity via mass spectrometry (e.g., m/z 727.0 for [M+H]⁺) to rule out side products from incomplete acylation .
Q. How is DSPA-Na utilized in advanced drug delivery systems?
DSPA-Na’s anionic headgroup enables:
- pH-responsive carriers : Binds cationic drugs (e.g., doxorubicin) via electrostatic interactions, releasing payloads in acidic tumor microenvironments .
- Lipid nanoparticle (LNP) stabilization : Incorporation into PEGylated LNPs reduces serum protein adsorption, enhancing circulation time .
Optimize molar ratios (e.g., DSPA-Na:DSPC:Cholesterol = 2:5:3) to balance stability and drug-loading efficiency .
Methodological Considerations
Q. What experimental controls are critical for DSPA-Na-based membrane assays?
- Blank liposomes : Prepare DSPA-Na vesicles without proteins to isolate lipid-specific effects in fluorescence quenching or calorimetry .
- Ionic strength controls : Adjust NaCl concentrations (e.g., 0–150 mM) to modulate headgroup charge screening and bilayer stability .
- Negative controls : Use non-anionic lipids (e.g., DSPC) to confirm phosphatidic acid-specific interactions in binding assays .
Q. How to analyze DSPA-Na’s role in lipid signaling pathways?
- Radiolabeling : Incorporate ³²P into the phosphate headgroup to track phospholipase D (PLD) activity or PA recycling .
- Surface plasmon resonance (SPR) : Immobilize DSPA-Na monolayers to quantify binding kinetics with PA-binding proteins (e.g., mTORC1) .
- Metabolomic profiling : Pair with LC-MS to identify downstream metabolites (e.g., diacylglycerol) in signaling cascades .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
